molecular formula C12H8N4O8 B14653227 2,3-Dimethyl-1,4,5,7-tetranitronaphthalene CAS No. 50558-70-8

2,3-Dimethyl-1,4,5,7-tetranitronaphthalene

Cat. No.: B14653227
CAS No.: 50558-70-8
M. Wt: 336.21 g/mol
InChI Key: AUHAWPBAMPMCSY-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,4,5,7-tetranitronaphthalene is a nitroaromatic compound known for its energetic properties. It is a derivative of naphthalene, characterized by the presence of four nitro groups and two methyl groups attached to the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1,4,5,7-tetranitronaphthalene typically involves the nitration of 2,3-dimethylnaphthalene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions, which then attack the aromatic ring to introduce nitro groups at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1,4,5,7-tetranitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dimethyl-1,4,5,7-tetranitronaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1,4,5,7-tetranitronaphthalene involves the interaction of its nitro groups with molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the disruption of cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-1,4,5,7-tetranitronaphthalene is unique due to the presence of both methyl and nitro groups on the naphthalene ring, which imparts distinct chemical and physical properties. Its high energy content and stability make it particularly suitable for applications in energetic materials .

Properties

CAS No.

50558-70-8

Molecular Formula

C12H8N4O8

Molecular Weight

336.21 g/mol

IUPAC Name

2,3-dimethyl-1,4,5,7-tetranitronaphthalene

InChI

InChI=1S/C12H8N4O8/c1-5-6(2)12(16(23)24)10-8(11(5)15(21)22)3-7(13(17)18)4-9(10)14(19)20/h3-4H,1-2H3

InChI Key

AUHAWPBAMPMCSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=CC(=CC2=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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